molecular formula C7H5BrN2 B152697 7-Bromoimidazo[1,2-a]pyridine CAS No. 808744-34-5

7-Bromoimidazo[1,2-a]pyridine

Cat. No. B152697
CAS RN: 808744-34-5
M. Wt: 197.03 g/mol
InChI Key: OASOJRLJBDCVNU-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,2-a]pyridine is a chemical compound used in organic syntheses and as pharmaceutical intermediates . It is also known as 7-bromoimidazo [1,2-a]pyridine-3-carboxylic acid .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 7-Bromoimidazo[1,2-a]pyridine, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular formula of 7-Bromoimidazo[1,2-a]pyridine is C7H5BrN2 . The InChI code is 1S/C7H5BrN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H . The molecular weight is 197.03 g/mol .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been the subject of many chemical reactions . These reactions are often used to create new compounds with potential pharmaceutical applications .


Physical And Chemical Properties Analysis

7-Bromoimidazo[1,2-a]pyridine is a solid . Its exact physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Material Science

The unique chemical structure of 7-Bromoimidazo[1,2-a]pyridine makes it a candidate for developing novel materials. Its aromatic heterocyclic core is investigated for use in electronic devices, sensors, and as a luminescent material in optoelectronic applications .

Luminescence Studies

This compound’s luminescent properties are harnessed in various scientific studies. It can act as an emitter in confocal microscopy and imaging, aiding in the visualization of biological processes at the molecular level. Its potential in creating luminescent scaffolds opens up new avenues for research in bioimaging .

Antiparasitic Applications

Imidazopyridines, including 7-Bromoimidazo[1,2-a]pyridine , are studied for their antiparasitic effects. They have shown efficacy in clearing piroplasm infections in red blood cells, which is promising for treating diseases caused by these parasites .

Antituberculosis Research

The analogues of imidazopyridine, such as 7-Bromoimidazo[1,2-a]pyridine , are being developed as antituberculosis agents. Their ability to inhibit the growth of Mycobacterium tuberculosis makes them a focus of research in the quest for new treatments against this challenging bacterial infection .

Future Directions

Imidazo[1,2-a]pyridines, including 7-Bromoimidazo[1,2-a]pyridine, continue to attract substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a focus of recent research, aiming to improve the ecological impact of the classical schemes .

properties

IUPAC Name

7-bromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASOJRLJBDCVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568171
Record name 7-Bromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoimidazo[1,2-a]pyridine

CAS RN

808744-34-5
Record name 7-Bromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromoimidazo[1,2-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Bromo-pyridin-2-ylamine (1 eq, 5.78 mmol, 1 g) is added to a solution of chloroacetic aldehyde (5 eq, 28.9 mmol, 5 ml) in EtOH (25 ml). NaHCO3 (2 eq, 11.6 mmol, 971 g) is then added and the reaction mixture is heated at reflux for 17 h. The solvent is then removed in vacuo and the product is purified by flash column chromatography eluting with 9:1 DCM/MeOH to afford 7-bromo-imidazo-[1,2-a]-pyridine as a brown solid; [M+H]+=198
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
chloroacetic aldehyde
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
971 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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